2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the 1,2,4-oxadiazole ring, a well-known pharmacophore, adds to its significance in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, can be applied to scale up the synthesis process. The use of continuous flow reactors and microwave-assisted synthesis are potential methods for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of dihydroquinazolinone derivatives.
Scientific Research Applications
2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
What sets 2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one apart from similar compounds is its unique combination of the quinazolinone core and the 1,2,4-oxadiazole ring. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H17N5O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[[methyl-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino]methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H17N5O2/c1-24(11-16-20-15-10-6-5-9-14(15)19(25)21-16)12-17-22-18(23-26-17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,21,25) |
InChI Key |
NTAOBVMXNYILGC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C(=O)N1)CC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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